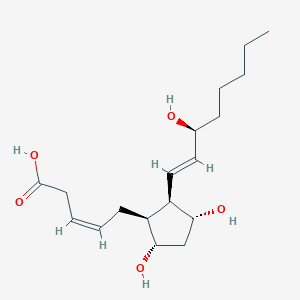

2,3-dinor-8-epi-prostaglandin F2alpha

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14-,15+,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKLJIUIJUVJNR-JSEKUSAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315377 | |

| Record name | 2,3-Dinor-8-isoPGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221664-05-7 | |

| Record name | 2,3-Dinor-8-isoPGF2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221664-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dinor-8-isoPGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Lipidomics and Eicosanoid Research

Introduction to the Isoprostane Family and Arachidonic Acid Peroxidation

The isoprostanes are a family of prostaglandin-like compounds produced by the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. caymanchem.comhmdb.caahajournals.org Unlike traditional prostaglandins (B1171923), their formation is independent of the cyclooxygenase (COX) enzymes. hmdb.canih.gov This process is initiated when reactive oxygen species attack arachidonic acid, which is commonly esterified in membrane phospholipids. caymanchem.comhmdb.ca This non-enzymatic origin makes isoprostanes, such as 8-iso-prostaglandin F2α, reliable indicators of lipid peroxidation and in vivo oxidative stress. ontosight.airesearchgate.netcloud-clone.com Elevated levels of these compounds are often associated with conditions marked by increased oxidative damage. ahajournals.orgontosight.ai

Distinction from Cyclooxygenase-Derived Prostaglandins

The primary distinction between isoprostanes and cyclooxygenase-derived prostaglandins lies in their synthesis pathways. Prostaglandins are synthesized through a tightly regulated enzymatic process mediated by cyclooxygenase enzymes (COX-1 and COX-2), which convert arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostanoids. wikipedia.orgyoutube.com This enzymatic control results in structurally specific products.

In contrast, the formation of isoprostanes is a non-enzymatic, random process driven by free radicals. nih.gov This leads to a diverse array of stereoisomers, whereas the COX pathway is stereospecific. nih.gov Another key difference is that isoprostanes are typically formed while arachidonic acid is still attached to phospholipids within cell membranes and are subsequently released by phospholipases. hmdb.ca Conversely, COX enzymes act on free arachidonic acid after it has been liberated from the membrane. hmdb.ca

| Feature | Isoprostanes (e.g., 8-epi-PGF2α) | Prostaglandins (e.g., PGF2α) |

|---|---|---|

| Formation Catalyst | Non-enzymatic, free radicals ahajournals.org | Enzymatic (Cyclooxygenase - COX) wikipedia.org |

| Precursor State | Arachidonic acid esterified in phospholipids hmdb.ca | Free arachidonic acid youtube.com |

| Stereochemistry | Forms a mixture of stereoisomers (racemic mixtures) nih.gov | Stereospecific products nih.gov |

| Biological Indicator | Marker of oxidative stress and lipid peroxidation ontosight.airesearchgate.net | Mediators of inflammation, blood clotting, etc. ontosight.ai |

| Inhibition | Not inhibited by COX inhibitors (e.g., aspirin) ahajournals.org | Inhibited by NSAIDs (e.g., aspirin, indomethacin) nih.govyoutube.com |

Position of 2,3-Dinor-8-epi-Prostaglandin F2α within the Isoprostane Cascade

2,3-dinor-8-epi-prostaglandin F2α is not a primary product of arachidonic acid peroxidation. Instead, it is a major, downstream metabolite of a primary F2-isoprostane, 8-epi-prostaglandin F2α (also known as 8-iso-PGF2α). researchgate.netcaymanchem.com Following the formation and release of 8-epi-PGF2α, it undergoes metabolic processing in the body, primarily through beta-oxidation. nih.gov This process involves the sequential removal of two-carbon units from the carboxylic acid side chain, leading to the formation of "dinor" (two fewer carbons) and subsequently "tetranor" (four fewer carbons) metabolites. caymanchem.com

Therefore, 2,3-dinor-8-epi-PGF2α represents a product of the body's clearance and metabolism of 8-epi-PGF2α. nih.gov It is readily detected in urine and serves as a crucial biomarker for assessing total body oxidative stress over time, as it reflects the systemic production and subsequent breakdown of its parent compound. ontosight.ainih.gov Research has shown a strong correlation between the urinary levels of 8-epi-PGF2α and its dinor metabolites. researchgate.netnih.gov

| Compound | Mean Excretion Rate (nmol/mmol creatinine) |

|---|---|

| 2,3-dinor-8-epi-PGF2α | 5.43 ± 1.93 |

| 2,3-dinor-5,6-dihydro-8-epi-PGF2α | 2.16 ± 0.71 |

| 8-epi-PGF2α | 0.36 ± 0.16 |

Formation and Biosynthesis Pathways

β-Oxidation of 8-iso-Prostaglandin F2α to 2,3-Dinor-8-epi-Prostaglandin F2α

The primary metabolic pathway for the degradation of 8-iso-prostaglandin F2α is β-oxidation. nih.govcaymanchem.com This is the same fundamental process used by cells to break down fatty acids. In this context, β-oxidation shortens the carboxylic acid side chain of the 8-iso-PGF2α molecule by two carbon atoms, resulting in the formation of its major urinary metabolite, 2,3-dinor-8-iso-prostaglandin F2α. caymanchem.comnih.gov The concentration of this dinor metabolite in urine is often measured alongside its parent compound as an indicator of systemic oxidative injury. caymanchem.comnih.gov Studies have shown that the urinary excretion of 2,3-dinor-8-iso-PGF2α is significantly higher than that of its parent compound and changes in proportion to it. nih.gov

Specificity of Endogenous Enzymes in Metabolic Conversion

The β-oxidation of isoprostanes, like that of very long-chain fatty acids and eicosanoids, primarily occurs in peroxisomes. nih.govnih.gov Peroxisomes contain a distinct set of β-oxidation enzymes that are adapted to handle substrates that are not efficiently metabolized by the mitochondrial β-oxidation system. nih.govyoutube.com The enzymes within the peroxisome, such as fatty acyl-CoA oxidase, catalyze the chain-shortening of 8-iso-prostaglandin F2α. nih.gov This metabolic pathway demonstrates a specific cellular mechanism for the detoxification and clearance of lipid peroxidation products, converting the biologically active 8-iso-PGF2α into its less active dinor metabolite for excretion. caymanchem.com

Metabolic Fate and Further Degradation

Primary Metabolic Pathway: Formation from 8-iso-Prostaglandin F2α

2,3-dinor-8-epi-prostaglandin F2alpha is a recognized metabolite of 8-iso-prostaglandin F2α (also known as 8-isoprostane) in both humans and rats. caymanchem.com The formation of this dinor metabolite occurs through the primary metabolic process of β-oxidation. This catabolic pathway involves the sequential removal of two-carbon units from the carboxylic acid end of the parent molecule's upper side chain. In this specific case, one cycle of β-oxidation shortens the alpha-chain of 8-iso-prostaglandin F2α, resulting in the formation of this compound. caymanchem.comnih.gov This conversion is a key step in the degradation of F2-isoprostanes, which are prostaglandin-like compounds generated from the free radical-catalyzed peroxidation of arachidonic acid. nih.govresearchgate.net

Subsequent Catabolic Pathways

Following its formation, this compound can undergo further metabolic processing through several catabolic routes. These pathways continue the degradation process, preparing the molecule for final elimination.

The process of β-oxidation can continue beyond the formation of the dinor metabolite. In studies involving isolated rat hepatocytes, 8-iso-prostaglandin F2α is further metabolized into another β-oxidation product, 2,3,4,5-tetranor-8-iso-PGF2α. caymanchem.comnih.gov This indicates that this compound serves as an intermediate that can be subjected to at least one more cycle of β-oxidation, leading to the formation of a tetranor metabolite.

In addition to β-oxidation, another significant catabolic pathway is the reduction of double bonds within the molecule's structure. Research has identified 2,3-dinor-5,6-dihydro-8-epi-PGF2alpha as a major endogenous metabolite in both human and rat urine, alongside the unsaturated dinor metabolite. nih.govnih.gov The formation of this dihydro compound involves the saturation of the double bond at the C5-C6 position of the alpha-chain. This reduction step is a common metabolic transformation for prostaglandins (B1171923) and their isomers.

Phase II Metabolism: Glucuronidation of Isoprostanes

Phase II metabolism involves conjugation reactions that increase the water solubility of xenobiotics and endogenous compounds, facilitating their excretion. uomus.edu.iqdrughunter.com For isoprostanes, glucuronidation is a major Phase II metabolic pathway. nih.govoxfordbiomed.com This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the isoprostane molecule. nih.gov While direct evidence for the glucuronidation of this compound specifically is limited, studies have demonstrated that its parent compounds, F2-isoprostanes, are rapidly metabolized into glucuronide conjugates in human liver microsomes. nih.gov Intact F2-isoprostane glucuronide conjugates have been identified in human urine, indicating that this is a significant elimination pathway. nih.gov Given that glucuronidation can occur on hydroxyl and carboxylic acid groups, it is highly probable that this compound, possessing these functional groups, also undergoes this conjugation reaction. uomus.edu.iq

Excretion Pathways and Steady-State Levels

The primary route of excretion for this compound and its related metabolites is through the urine. caymanchem.comnih.gov Its measurement in urine is considered a reliable method for assessing the in vivo formation and degradation of its parent compound, 8-epi-PGF2alpha. nih.gov

In healthy individuals, this compound is present at detectable steady-state levels. One study reported concentrations in normal human urine to be in the range of 200-300 pg/ml. caymanchem.com Another comprehensive study quantified the mean urinary excretion rates in a group of healthy humans, providing more detailed values. These findings are summarized in the table below.

| Metabolite | Mean Excretion Rate (nmol/mmol creatinine) |

| 2,3-dinor-8-epi-PGF2alpha | 5.43 ± 1.93 |

| 2,3-dinor-5,6-dihydro-8-epi-PGF2alpha | 2.16 ± 0.71 |

| 8-epi-PGF2alpha (Parent Compound) | 0.36 ± 0.16 |

| Data from a study on healthy humans, showing the relative excretion rates of the parent isoprostane and its major dinor metabolites. nih.gov |

The data indicate that the urinary excretion of the dinor metabolites, particularly 2,3-dinor-8-epi-PGF2alpha, is substantially higher than that of the parent compound, 8-epi-PGF2alpha. researchgate.netnih.govnih.gov Strong correlations have been observed between the urinary levels of 8-epi-PGF2alpha and its dinor and dihydro-dinor metabolites, suggesting that the measurement of these metabolites provides a comprehensive index of total body oxidative stress. nih.gov

Biological Significance and Mechanistic Research

Research into Role as a Biomarker for Oxidative Stress and Lipid Peroxidation

2,3-dinor-8-epi-PGF2α is a major urinary metabolite of 8-iso-prostaglandin F2α (8-iso-PGF2α), a prostaglandin-like compound formed from the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. ontosight.aicaymanchem.comresearchgate.net Because it is a downstream product of this oxidative process, its measurement provides a reliable assessment of oxidative status in humans. nih.govnih.gov

The formation of F2-isoprostanes, including the precursor 8-iso-PGF2α, is a direct consequence of free radical activity on lipids. nih.gov Consequently, 2,3-dinor-8-epi-PGF2α, as a major metabolite, serves as a reliable indicator of in vivo free radical generation and lipid peroxidation. researchgate.netmedchemexpress.com Its levels are observed to increase in conditions known to elevate oxidative injury. caymanchem.com For instance, research has demonstrated significantly higher mean excretion rates of 2,3-dinor-8-epi-PGF2α in smokers compared to non-smokers, highlighting its role as a marker for oxidative stress induced by external factors. elsevierpure.comnih.gov

A study comparing smokers and non-smokers revealed the following urinary excretion rates:

| Group | Mean Excretion Rate (μg/g creatinine) | Standard Deviation | P-value |

|---|---|---|---|

| Smokers | 8.9 | 3.8 | p = 0.003 |

| Non-smokers | 4.6 | 2.6 |

This table illustrates the significant difference in the urinary excretion of 2,3-dinor-8-iso-PGF2α between smokers and non-smokers, as reported in a study by Liang Y, et al. (2003). elsevierpure.comnih.gov

Studies have established a strong correlation between the urinary levels of 8-epi-PGF2α and its metabolite, 2,3-dinor-8-epi-PGF2α. nih.gov This proportional relationship reinforces the utility of measuring the metabolite to gauge systemic oxidative damage. researchgate.netnih.gov In healthy individuals, the urinary excretion rate of 2,3-dinor-8-epi-PGF2α is substantially higher than that of its parent compound. nih.gov

The following table presents data on the mean excretion rates of 8-epi-PGF2α and its metabolites in a group of healthy humans:

| Compound | Mean Excretion Rate (nmol/mmol creatinine) | Standard Deviation |

|---|---|---|

| 2,3-dinor-8-epi-PGF2alpha | 5.43 | 1.93 |

| 2,3-dinor-5,6-dihydro-8-epi-PGF2alpha | 2.16 | 0.71 |

| 8-epi-PGF2alpha | 0.36 | 0.16 |

Data from a study by Chiabrando C, et al. (1999) showing the relative urinary concentrations of 8-epi-PGF2alpha and its beta-oxidation metabolites. nih.gov

The levels of 2,3-dinor-8-epi-PGF2α and its parent compound are inversely related to the efficacy of the body's antioxidant defense systems. researchgate.netnih.gov Research in patients with hypercholesterolemia, a condition associated with increased oxidative stress, found that the urinary excretion of 8-epi-PGF2α was inversely related to the vitamin E content of LDL. nih.gov

Furthermore, supplementation with antioxidants has been shown to reduce the formation of these biomarkers. In one study, vitamin E supplementation led to dose-dependent reductions in urinary 8-epi-PGF2α excretion. nih.gov This demonstrates that strengthening the antioxidant defense system can decrease the levels of lipid peroxidation, as reflected by the concentration of these F2-isoprostanes. This relationship supports the use of 2,3-dinor-8-epi-PGF2α as an indicator of antioxidant deficiency. researchgate.netcloud-clone.com

Investigation of Cellular and Molecular Mechanisms

While 2,3-dinor-8-epi-PGF2α itself is primarily studied as a stable end-product for biomarker purposes, its biological activity is understood through the actions of its precursor, 8-epi-PGF2α, which is a potent bioactive molecule.

The parent compound, 8-epi-PGF2α, exerts its biological effects by interacting with cell surface receptors. Research has shown that it is a potent vasoconstrictor that acts by activating thromboxane (B8750289) A2 (TXA2) receptors, which are a type of G protein-coupled receptor (GPCR). researchgate.net Competitive radioligand binding studies have confirmed that 8-epi-PGF2α is a potent competitor for binding to these receptors on vascular smooth muscle cells. researchgate.net This interaction explains some of the physiological consequences of increased oxidative stress, such as changes in renal blood flow. researchgate.net The vasoconstrictor effects of 8-epi-PGF2α can be abolished by a TXA2 receptor antagonist, confirming this specific receptor-mediated mechanism. researchgate.net

The cellular response to stimuli, including oxidative stress, is often mediated by intracellular signaling cascades. Mitogen-activated protein kinase (MAPK) pathways are central to this process, regulating cellular functions like proliferation, differentiation, stress response, and apoptosis. mdpi.comelsevierpure.com The main MAPK pathways in mammals are the extracellular signal-regulated kinases (ERK), c-Jun amino-terminal kinases (JNK), and p38/stress-activated protein kinases (SAPKs). units.it

Environmental and intracellular stresses, such as the oxidative stress that generates F2-isoprostanes, are potent activators of the JNK and p38 MAPK cascades. units.itnih.gov These pathways can be triggered by a wide array of stimuli and converge on caspase activation, a key step in apoptosis. nih.gov The JNK signaling cascade, in particular, plays a significant role in transmitting stress signals that can lead to apoptosis. mdpi.com Therefore, the presence of biomarkers like 2,3-dinor-8-epi-PGF2α indicates an upstream condition of oxidative stress that is known to engage these critical downstream signaling pathways, which ultimately determine cell fate.

Influence on Cellular Processes (e.g., Myosin Phosphorylation, Smooth Muscle Contraction in Experimental Models)

Direct experimental evidence detailing the specific influence of 2,3-dinor-8-epi-prostaglandin F2alpha on cellular processes such as myosin phosphorylation and smooth muscle contraction is not extensively documented in current scientific literature. This compound is primarily recognized and studied as a major, stable urinary metabolite of 8-iso-prostaglandin F2α (8-iso-PGF2α), serving as a crucial biomarker for systemic oxidative stress. medchemexpress.comcaymanchem.comnih.gov

However, the biological activities of its parent compound, 8-iso-PGF2α, have been investigated, and these may provide insights into the potential, albeit likely weaker, effects of its metabolite. 8-iso-PGF2α is a potent vasoconstrictor and induces smooth muscle contraction in various tissues. nih.gov The mechanism of smooth muscle contraction is fundamentally regulated by the phosphorylation of the 20-kDa myosin light chain (MLC20), a process catalyzed by myosin light chain kinase (MLCK) in a calcium/calmodulin-dependent manner.

Studies on related prostaglandins (B1171923), such as PGF2α, have demonstrated a direct link between receptor activation and the sensitization of the contractile apparatus to calcium, leading to enhanced myosin phosphorylation and contraction. nih.gov For instance, PGF2α can induce contraction in vascular smooth muscle by increasing intracellular calcium concentration ([Ca2+]i) and enhancing the sensitivity of MLC phosphorylation to Ca2+. nih.gov It is plausible that 8-iso-PGF2α, and by extension its metabolites, might interact with similar signaling pathways, though likely with different potencies. The contractile effects of 8-iso-PGF2α in vascular smooth muscle are thought to be mediated through the activation of thromboxane A2 receptor-like "isoprostane receptors." nih.gov

Given that this compound is a product of β-oxidation of 8-iso-PGF2α, its biological activity is generally presumed to be lower than that of the parent compound. medchemexpress.comcaymanchem.com Further research is required to directly elucidate the specific cellular and molecular mechanisms of this compound.

Comparative Analysis of Biological Activities with Related Prostanoids

Distinction from Parent Isoprostanes (e.g., 8-iso-Prostaglandin F2α)

The primary distinction between this compound and its parent isoprostane, 8-iso-PGF2α, lies in their roles as a metabolite versus a primary bioactive mediator and their relative biological potencies.

8-iso-PGF2α is a prostaglandin-like compound formed in vivo from the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes. nih.gov It is considered a reliable biomarker of lipid peroxidation and oxidative stress. nih.govnih.gov Beyond its role as a biomarker, 8-iso-PGF2α exhibits potent biological activities, most notably as a vasoconstrictor in various vascular beds, including renal and pulmonary arteries. nih.gov Its actions are primarily mediated through the thromboxane A2 receptor (TP receptor). nih.gov

In contrast, this compound is the major β-oxidation product of 8-iso-PGF2α. medchemexpress.comcaymanchem.com This metabolic conversion significantly alters the molecule's structure and, consequently, its biological activity. While 8-iso-PGF2α is a potent agonist at prostanoid receptors, its dinor metabolite is generally considered to be less biologically active. The primary significance of this compound in research and clinical settings is its utility as a stable, urinary biomarker that reflects the in vivo production of its parent compound, thereby providing a non-invasive measure of systemic oxidative stress. medchemexpress.comnih.gov

| Feature | 8-iso-Prostaglandin F2α | This compound |

| Origin | Primary product of non-enzymatic lipid peroxidation | Metabolite of 8-iso-PGF2α via β-oxidation |

| Primary Role | Bioactive mediator and biomarker of oxidative stress | Stable urinary biomarker of oxidative stress |

| Biological Activity | Potent vasoconstrictor | Generally considered less biologically active |

| Mechanism of Action | Agonist at thromboxane A2 receptors | Not well characterized, likely weak receptor affinity |

Comparison with Cyclooxygenase-Derived Prostaglandins (e.g., PGF2α, PGE2)

The comparison of this compound with cyclooxygenase (COX)-derived prostaglandins such as PGF2α and PGE2 highlights fundamental differences in their biosynthesis, structure, and biological functions.

Biosynthesis: PGF2α and PGE2 are synthesized from arachidonic acid via the COX pathway, which is a tightly regulated enzymatic process. In contrast, this compound originates from 8-iso-PGF2α, which is formed non-enzymatically through free radical-mediated lipid peroxidation. This distinction in origin is critical, as the levels of COX-derived prostaglandins reflect specific enzymatic activity, whereas the levels of isoprostanes and their metabolites reflect the extent of oxidative stress.

Biological Activity: PGF2α is a potent bioactive lipid that mediates its effects through the PGF receptor (FP receptor). It plays significant roles in smooth muscle contraction (e.g., uterine and bronchial), luteolysis, and has been shown to induce skeletal muscle growth. nih.govrupress.org PGE2, acting through its various EP receptors (EP1-4), has a broader and often opposing range of effects, including vasodilation, modulation of inflammation and immune responses, and protection of the gastric mucosa.

The biological activity of this compound is not well-defined but is expected to be significantly lower than that of PGF2α and PGE2. The structural modifications resulting from both its initial formation as an isoprostane and subsequent β-oxidation likely reduce its affinity for prostanoid receptors. While 8-iso-PGF2α can exert potent effects, often by cross-reacting with the TP receptor, it is distinct from the classical COX-derived prostaglandins in both its formation and receptor activation profile.

| Prostanoid | Biosynthetic Pathway | Primary Receptor(s) | Key Biological Effects |

| This compound | Non-enzymatic peroxidation followed by β-oxidation | Not well-defined, likely very low affinity | Primarily a biomarker, low biological activity |

| PGF2α | Cyclooxygenase (COX) pathway | FP receptor | Smooth muscle contraction, luteolysis, muscle growth |

| PGE2 | Cyclooxygenase (COX) pathway | EP1, EP2, EP3, EP4 receptors | Vasodilation, inflammation modulation, cytoprotection |

| 8-iso-PGF2α | Non-enzymatic peroxidation | TP receptor | Potent vasoconstriction |

Analytical Methodologies for Quantification

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the quantification of 2,3-dinor-8-epi-prostaglandin F2alpha. This approach provides the necessary selectivity to distinguish the analyte from a complex biological background and its isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted method for the analysis of this compound due to its high sensitivity and specificity. elsevierpure.comnih.gov This technique involves the separation of the analyte from other urinary components by liquid chromatography, followed by its ionization and detection by a tandem mass spectrometer.

One developed LC-MS/MS method demonstrated a detection limit of 3 pg for 2,3-dinor-8-iso-PGF2α, with both inter- and intraday variations below 12%. elsevierpure.comnih.gov The inaccuracy of this method was reported to be less than 3% for the analyte at three different concentration levels. elsevierpure.comnih.gov In this method, urine samples undergo an initial purification step using an automated C18 solid-phase extraction procedure before direct injection into the LC system. elsevierpure.comnih.gov The use of a deuterated internal standard is a common practice to account for any loss during sample preparation and analysis. oxfordbiomed.com

The specificity of LC-MS/MS is enhanced by the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. For this compound (precursor ion [M-H]⁻ at m/z 325.2), characteristic product ions at m/z 237.1, 263.1, and 137.1 are often monitored. nih.gov

A comparative study showed a good linear correlation (R = 0.97, n = 15) between results obtained by LC-MS/MS and those from gas chromatography-mass spectrometry (GC-MS) for the parent compound, 8-iso-PGF2α. elsevierpure.comnih.gov Furthermore, the urinary excretion rate of 2,3-dinor-8-iso-PGF2α was found to be higher than that of 8-iso-PGF2α and changed in proportion to the parent compound (R = 0.70, n = 60). elsevierpure.comnih.gov

Table 1: Performance Characteristics of an LC-MS/MS Method for this compound

| Parameter | Value |

|---|---|

| Detection Limit | 3 pg |

| Inter-day Variation | <12% |

| Intra-day Variation | <12% |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers improvements in speed and resolution over conventional LC-MS/MS. This is achieved by using columns with smaller particle sizes, which allows for faster separations without compromising efficiency. A UPLC-MS/MS method has been successfully applied to determine ω-6 and ω-3 polyunsaturated fatty acid (PUFA) metabolites in human urine, including 2,3-dinor-8-iso-PGF2α. caymanchem.com

The enhanced chromatographic resolution of UPLC is particularly advantageous in separating the various isoprostane isomers, which often have identical mass and similar fragmentation patterns. nih.gov This separation is crucial for accurate quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantification of F2-isoprostanes and their metabolites. nih.gov However, due to the low volatility and polar nature of these compounds, a derivatization step is necessary prior to analysis. nih.gov This process involves converting the analyte into a more volatile and thermally stable derivative.

Common derivatization procedures for isoprostanes include the formation of pentafluorobenzyl (PFB) esters to enhance sensitivity through electron capture chemical ionization, followed by trimethylsilyl (B98337) (TMS) ether formation to cap the hydroxyl groups. nih.gov The analysis is then carried out using selected ion monitoring (SIM), where specific ions for the derivatized analyte and internal standard are monitored. For F2-isoprostanes, the ion at m/z 569 is typically monitored, while m/z 573 is used for the deuterated internal standard. nih.gov

GC-MS methods offer high resolution due to the use of fused silica (B1680970) capillary columns and high specificity and sensitivity from the mass spectrometric detection, allowing for quantification in the low picogram range. nih.gov However, the extensive sample preparation, including the multi-step derivatization, can be a drawback compared to LC-MS/MS methods. oxfordbiomed.com It is also important to be aware of potential interfering substances from the biological matrix that can co-elute with the analyte and affect the accuracy of quantification. researchgate.net

Sample Preparation and Purification Strategies

Effective sample preparation is a critical step in the analytical workflow for this compound to remove interfering substances from the biological matrix and to concentrate the analyte.

Solid Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of prostaglandins (B1171923) and their metabolites from complex biological samples like urine, plasma, and tissue homogenates. nih.gov C18 cartridges are commonly employed, where the analyte is retained on the solid phase while more polar impurities are washed away. elsevierpure.comnih.govnih.gov The retained analyte is then eluted with an appropriate organic solvent.

An optimized SPE procedure for various prostaglandins, including PGF2α and its metabolites, demonstrated that the inclusion of 1% formic acid in the loading mixture improved recoveries from urine, plasma, and tissue homogenates to ≥90%. nih.gov The volumes and concentrations of the washing and elution solutions are critical parameters that need to be optimized for each specific analyte and matrix. nih.gov

A novel packed-fiber solid-phase extraction (PFSPE) method using polystyrene-electrospun nanofibers has also been developed for the extraction of 8-iso-PGF2α from urine, demonstrating good recoveries of 95.3–103.8%. mdpi.com

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages |

|---|---|---|

| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away. | Good for purification and concentration; can be automated. elsevierpure.comnih.gov |

Methodological Validation Parameters

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For the quantification of this compound, this involves a rigorous assessment of several key parameters to guarantee reliable and reproducible results.

The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. This is often characterized by the limit of detection (LOD) and the lower limit of quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LLOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

For the analysis of this compound, high sensitivity is paramount due to its low physiological concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method, demonstrating excellent sensitivity. One validated LC-MS/MS method reported a detection limit of 3 pg for 2,3-dinor-8-iso-prostaglandin F2alpha. nih.govelsevierpure.com Another study established a lower limit of quantification (LLOQ) of 0.11 ng/mL for the same compound in murine urine samples. plos.org

| Parameter | Value | Analytical Method | Analyte | Reference |

|---|---|---|---|---|

| Detection Limit | 3 pg | LC-MS/MS | 2,3-dinor-8-iso-prostaglandin F2alpha | nih.govelsevierpure.com |

| Lower Limit of Quantification (LLOQ) | 0.11 ng/mL | LC-MS/MS | 2,3-dinor-8-iso-prostaglandin F2alpha | plos.org |

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. Reproducibility is the ability of a method to produce consistent results over time and in different laboratories.

In the context of this compound quantification, a validated LC-MS/MS method has demonstrated high accuracy, with inaccuracies of less than 3%. nih.govelsevierpure.com The same method showed good precision, with both inter- and intraday variations of less than 12%. nih.govelsevierpure.com These parameters are crucial for ensuring the reliability of clinical and research findings. The use of a stable isotope-labeled internal standard, such as 8-iso-PGF2alpha-d4, is a common practice to compensate for matrix effects and variations in sample processing, thereby improving both accuracy and precision.

| Parameter | Value | Analytical Method | Analyte | Reference |

|---|---|---|---|---|

| Inaccuracy | < 3% | LC-MS/MS | 2,3-dinor-8-iso-prostaglandin F2alpha | nih.govelsevierpure.com |

| Inter- and Intraday Variation (Precision) | < 12% | LC-MS/MS | 2,3-dinor-8-iso-prostaglandin F2alpha | nih.govelsevierpure.com |

Challenges and Best Practices in Isoprostane Analysis

The analysis of isoprostanes, including this compound, presents several analytical challenges that must be addressed to ensure accurate and reliable measurements.

One of the primary challenges is the potential for ex vivo oxidation of arachidonic acid in biological samples, which can lead to the artificial formation of isoprostanes and result in falsely elevated measurements. portlandpress.com To mitigate this, a crucial best practice is the immediate flash-freezing of samples in liquid nitrogen upon collection and storage at -80°C until analysis. nih.govresearchgate.net The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the samples during collection and processing is also a widely adopted strategy to prevent autoxidation. researchgate.netunil.ch

Another significant challenge is the presence of multiple isoprostane isomers in biological fluids. nih.gov Many of these isomers are structurally similar and can interfere with the accurate quantification of the target analyte. Therefore, high-resolution chromatographic separation, typically achieved with gas chromatography (GC) or liquid chromatography (LC), is essential. portlandpress.com Mass spectrometry provides the necessary specificity to differentiate between co-eluting isomers based on their mass-to-charge ratio and fragmentation patterns.

The use of a stable isotope-labeled internal standard is a critical best practice in mass spectrometric quantification of isoprostanes. nih.gov This internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the analytical procedure. It co-elutes with the target analyte and experiences similar extraction efficiencies and ionization suppression, allowing for accurate correction of any sample loss or matrix effects.

Furthermore, the choice of analytical method can influence the results. While immunoassays are available for isoprostane measurement, they can suffer from cross-reactivity with other structurally related compounds, potentially leading to inaccurate results. unil.ch Therefore, mass spectrometry-based methods, such as GC-MS and LC-MS/MS, are considered the gold standard for their superior specificity and accuracy. portlandpress.com

Finally, proper sample preparation, including solid-phase extraction (SPE), is often necessary to remove interfering substances from the biological matrix and concentrate the analyte before analysis. nih.gov The efficiency of the extraction process should be carefully validated to ensure high and reproducible recovery of the target isoprostane.

Research Applications and Experimental Models

Application in In Vivo Oxidative Stress Models

In vivo models are indispensable for understanding the role of oxidative stress in the pathophysiology of various diseases. The measurement of 2,3-dinor-8-epi-prostaglandin F2alpha in these models offers a reliable method to quantify the extent of lipid peroxidation.

Induced Lipid Peroxidation in Rodent Models

Rodent models with induced oxidative stress are fundamental in biomedical research. In a murine model of colitis-associated colorectal cancer, oxidative stress was induced using azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS). nih.gov This model mimics the inflammatory conditions that contribute to cancer development, where oxidative stress plays a significant role. Researchers observed a significant increase in the urinary levels of 8-iso PGF2α and its metabolite, 2,3-dinor-8-iso PGF2α, specifically during the carcinogenesis phase. nih.govplos.org This suggests that the formation of these compounds is linked to the pathological processes of tumor development driven by oxidative damage. plos.org

Monitoring of Urinary Excretion Rates as an Indicator

Urinary Excretion of Isoprostanes in Smokers vs. Nonsmokers

| Compound | Smokers (µg/g creatinine) | Nonsmokers (µg/g creatinine) | P-value |

|---|---|---|---|

| 8-iso-PGF2α | 0.53 ± 0.37 | 0.25 ± 0.15 | p = 0.002 |

| 2,3-dinor-8-iso-PGF2α | 8.9 ± 3.8 | 4.6 ± 2.6 | p = 0.003 |

Utilization in In Vitro Systems for Mechanistic Studies

While this compound is primarily measured as an in vivo biomarker, in vitro studies on its parent compound, 8-epi-prostaglandin F2alpha, provide crucial mechanistic insights into its biological effects and the pathways it reflects.

Cell Culture Models

In cell culture models, the parent compound 8-epi-PGF2alpha has been shown to be produced by various cell types, including human endothelial cells, particularly under conditions of reoxygenation following hypoxia. researchgate.net This production is linked to the activity of prostaglandin (B15479496) H2 synthase. researchgate.net Furthermore, prostaglandin F2alpha, a related compound, has been demonstrated to induce hypertrophy in neonatal cardiac ventricular myocytes in culture. nih.gov Such studies are foundational for understanding the cellular responses to oxidative stress that lead to the generation of isoprostanes and their metabolites.

Isolated Organ or Tissue Preparations

Studies using isolated organ preparations have been instrumental in elucidating the physiological effects of the parent compound, 8-epi-prostaglandin F2alpha. In isolated perfused rat lungs, 8-epi-PGF2alpha was found to be a potent pulmonary vasoconstrictor and bronchoconstrictor. physiology.orgnih.gov Its vasoconstrictor effect was also observed in isolated arterial rings, where it acts on the thromboxane (B8750289) receptor. nih.gov In isolated rat kidney glomeruli, it has been shown that the formation of 8-epi-PGF2α can be independent of free radicals and dependent on cyclooxygenase activity, particularly under inflammatory conditions. nih.gov These findings in isolated tissues suggest that the pathways leading to the formation of this compound are active in specific organs and can have significant physiological consequences.

Effects of 8-epi-PGF2alpha in Isolated Tissue Preparations

| Preparation | Observed Effect of 8-epi-PGF2alpha |

|---|---|

| Isolated Perfused Rat Lung | Pulmonary vasoconstriction and bronchoconstriction |

| Isolated Arterial Rings | Vasoconstriction via thromboxane receptor |

| Isolated Rat Kidney Glomeruli | Increased production under inflammatory stimuli |

Investigation of Oxidative Damage in Biological Systems (non-clinical correlational studies)

Non-clinical correlational studies in human populations have solidified the role of this compound and its parent compound as biomarkers of oxidative damage in various health conditions. Elevated urinary levels of these isoprostanes have been associated with several diseases characterized by increased oxidative stress.

For example, in patients with coronary heart disease, urinary excretion of 8-iso-PGF2α and its major metabolite, 2,3-dinor-5,6-dihydro-8-iso-PGF2α, were significantly higher compared to control subjects. nih.gov This suggests that systemic oxidative stress is abundant in individuals with coronary heart disease. nih.gov Similarly, studies in women with pre-eclampsia, a pregnancy complication linked to oxidative stress, have shown that levels of 8-epi-PGF2α are elevated and correlate with angiogenic mediators. mdpi.com These correlational studies provide strong evidence for the involvement of lipid peroxidation in the pathophysiology of these conditions and highlight the diagnostic and prognostic potential of measuring isoprostane metabolites.

Associations with Environmental Factors (e.g., smoking exposure)

The chemical compound this compound is a downstream metabolite of 8-epi-prostaglandin F2alpha, a well-established biomarker of oxidative stress. Exposure to environmental factors known to induce oxidative stress, such as cigarette smoke, has been shown to correlate with elevated levels of this metabolite.

Research has demonstrated that the urinary excretion of this compound is significantly higher in smokers compared to non-smokers. This suggests that the compound can serve as a reliable indicator of lipid peroxidation, which is a consequence of in vivo free radical generation and oxidative damage spurred by smoking. The concentration of this compound is noted to have a strong correlation with its parent compound, 8-epi-prostaglandin F2alpha, which is also found in increased concentrations in smokers.

The following table summarizes findings on the urinary levels of this compound in relation to smoking status.

| Biomarker | Smoking Status | Effect on Urinary Levels | Significance |

|---|---|---|---|

| This compound | Smokers | Significantly Higher Excretion Rates | Indicates increased oxidative stress and lipid peroxidation. |

| This compound | Non-smokers | Lower Excretion Rates | Represents baseline levels of oxidative stress. |

Biomarker Utility in Specific Disease Models (e.g., colitis-associated colorectal cancer in mice)

In experimental settings, this compound has been investigated for its utility as a biomarker in specific disease models, notably in colitis-associated colorectal cancer (CAC) in mice. These studies are crucial for understanding the potential role of this compound in the early detection and monitoring of disease progression.

A study utilizing a murine model of CAC, induced by azoxymethane (AOM) and dextran sulfate sodium (DSS), found that the urinary levels of this compound were significantly increased during the carcinogenesis phase. nih.govnih.govplos.org While its parent compound, 8-iso-PGF2α, also showed a significant increase, this compound is considered a potentially more stable biomarker. nih.gov The research indicated that the elevation of these F2-isoprostanes in urine was specific to the tumor development phase and not observed during acute or chronic inflammation. nih.govplos.org

These findings suggest that urinary this compound could serve as a non-invasive index for CAC. nih.govnih.govplos.org The study highlighted that urine is a more suitable matrix than plasma for detecting this biomarker in the context of CAC. nih.govplos.org

The table below presents a summary of the findings from the colitis-associated colorectal cancer mouse model study.

| Experimental Model | Biomarker | Observation | Conclusion |

|---|---|---|---|

| Colitis-Associated Colorectal Cancer (CAC) in Mice | Urinary this compound | Significantly increased levels during the carcinogenesis phase. nih.govnih.govplos.org | A potential urinary biomarker for the detection of CAC. nih.govnih.govplos.org |

Emerging Research Directions and Future Perspectives

Advanced Analytical Technologies for Enhanced Study

Progress in analytical chemistry is critical for the sensitive and specific quantification of 2,3-dinor-8-epi-prostaglandin F2alpha in complex biological matrices. Future research will increasingly rely on sophisticated mass spectrometry techniques to overcome the challenges posed by its low endogenous concentrations and the presence of isomeric compounds.

High-resolution mass spectrometry (HRMS), particularly utilizing Orbitrap platforms, offers unparalleled mass accuracy and resolving power, enabling the confident identification and quantification of lipid metabolites. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a robust method for measuring this compound in biological samples like urine. mdpi.com

A promising future direction is the integration of technologies like High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS). FAIMS adds an orthogonal layer of separation based on ion mobility in a gas phase under the influence of electric fields. This technology has been shown to significantly reduce matrix interferences and improve the signal-to-noise ratio when analyzing related prostaglandin (B15479496) metabolites in urine. nih.gov By separating target ions from co-eluting, isobaric interferences before they enter the mass spectrometer, FAIMS enhances the specificity and accuracy of quantification. nih.gov The application of FAIMS-coupled HRMS platforms is expected to yield more precise measurements of this compound, facilitating more reliable correlations in clinical and experimental studies.

While quantification in biofluids provides a systemic measure of oxidative stress, understanding the spatial distribution of lipids within tissues is crucial for elucidating disease mechanisms at a localized level. Imaging Mass Spectrometry (MSI) is an emerging technology that allows for the visualization of the distribution of hundreds of molecules, including lipids like prostaglandins (B1171923), directly in tissue sections without the need for labels.

Recent studies have demonstrated the feasibility of using MSI to distinguish and map the distribution of different prostaglandin isomers within tissues, such as the mouse uterus. ahajournals.org This approach provides vital spatial information that is lost during traditional sample homogenization. ahajournals.org Future research focused on this compound could employ MSI to map its localization within specific cells or regions of affected tissues, such as atherosclerotic plaques or neurodegenerative lesions. This would provide unprecedented insight into the precise locations of oxidative injury and help correlate lipid peroxidation with specific cellular pathologies.

Integration with Multi-Omics Approaches

To fully comprehend the biological significance of this compound, it is essential to move beyond the measurement of a single biomarker and adopt a systems biology perspective. Integrating lipidomics data with other "omics" disciplines—such as transcriptomics and proteomics—will be instrumental in building comprehensive models of oxidative stress pathways. nih.govnih.gov

Multi-omics integration allows researchers to connect changes in lipid metabolite levels with alterations in gene expression (transcriptomics) and protein abundance (proteomics). For instance, elevated levels of this compound, as a marker of lipid peroxidation, can be correlated with the upregulation of genes and proteins involved in antioxidant defense, inflammatory responses, or specific metabolic pathways. mdpi.comsciopen.com

Studies in complex diseases like central nervous system demyelination have successfully used this integrated approach to reveal the crosstalk between abnormal lipid metabolism, oxidative stress, and neuroinflammation. nih.govnih.gov By applying similar methodologies, future research can link increased this compound production to specific transcriptional and proteomic signatures, thereby identifying novel pathways and potential therapeutic targets associated with oxidative stress in various pathologies.

The ultimate goal of multi-omics integration is to construct detailed maps of the molecular networks that underpin cellular responses to oxidative stress. mdpi.com By combining lipidomics data on this compound with transcriptomic and proteomic datasets, researchers can identify key nodes and regulatory hubs in the oxidative stress response.

This approach can elucidate how the initial event of lipid peroxidation, marked by isoprostane formation, triggers downstream signaling cascades that alter gene expression and protein function. For example, an increase in this compound could be mapped to the activation of specific transcription factors that control inflammatory or antioxidant gene networks. These comprehensive network models are crucial for understanding the systemic effects of oxidative stress and for identifying the most effective points for therapeutic intervention.

Further Elucidation of Isoprostane Metabolism and Regulatory Factors

While it is established that this compound is a major β-oxidation metabolite of 8-epi-prostaglandin F2alpha, the precise regulatory mechanisms governing this metabolic conversion require further investigation. nih.gov The metabolism of prostanoids is generally a rapid and efficient process for their inactivation. physiology.org

Future research will likely focus on identifying the specific enzymes responsible for the β-oxidation of 8-epi-prostaglandin F2alpha. This process is known to occur in peroxisomes, and the enzymes involved are part of the broader fatty acid β-oxidation pathway. Key regulatory factors, such as the transcription factor PPARα (Peroxisome Proliferator-Activated Receptor alpha), are known to control the expression of peroxisomal β-oxidation enzymes, including Acyl-CoA oxidase 1 (Acox1), the rate-limiting enzyme. mdpi.comaopwiki.org Investigating how cellular redox status, disease states, or genetic variations influence the activity of PPARα and other regulatory factors could explain inter-individual differences in isoprostane metabolite profiles. A deeper understanding of these regulatory networks may provide new therapeutic avenues for modulating the impact of oxidative stress.

Identification and Characterization of Undiscovered Receptors or Binding Partners

Currently, there is a notable gap in the scientific literature regarding the specific identification and characterization of receptors or binding partners for this compound. Research has predominantly centered on its precursor, 8-iso-PGF2α, which is known to exert its biological effects through interaction with prostanoid receptors, particularly the thromboxane (B8750289) A2 receptor (TP receptor).

Given the structural similarity between this compound and its parent compound, it is conceivable that the metabolite may retain some affinity for the same receptors. However, the structural modifications resulting from its metabolism could significantly alter its binding profile. Future research should, therefore, focus on comprehensive binding assays to explore the potential interaction of this compound with the known family of prostanoid receptors, including the TP receptor.

Furthermore, the possibility of entirely novel, undiscovered receptors or binding partners for this metabolite cannot be discounted. The unique structural features of this compound may enable it to interact with molecular targets distinct from those of other prostaglandins and isoprostanes. Advanced techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening could be employed to identify potential binding proteins. The characterization of any such novel interactions would be a significant step forward in understanding the complete biological profile of this compound.

Unexplored Biological Roles and Signaling Networks in Various Biological Systems

The established role of this compound as a urinary biomarker of oxidative stress is well-documented. wikipedia.org Its elevated levels in urine have been correlated with conditions associated with increased oxidative damage. wikipedia.org However, whether this molecule is merely an inert byproduct of metabolic processes or an active participant in cellular signaling pathways remains an open and intriguing question.

Future research should aim to elucidate potential biological roles for this compound beyond its biomarker status. Investigating its effects on various cell types, such as smooth muscle cells, platelets, and immune cells, could reveal previously unknown functions. For instance, given the vasoactive properties of its parent compound, it would be pertinent to explore whether this compound can modulate vascular tone or platelet aggregation.

Moreover, the signaling networks that may be influenced by this metabolite are entirely unexplored. Should specific receptors or binding partners be identified, the subsequent step would be to delineate the downstream signaling cascades. This would involve investigating the activation or inhibition of key signaling molecules such as G-proteins, adenylyl cyclase, phospholipases, and various protein kinases. Unraveling these pathways will be crucial to understanding how this compound might contribute to the pathophysiology of diseases associated with oxidative stress, rather than simply being a marker of their progression. The exploration of its role in different biological systems, from the cardiovascular to the nervous system, could open up new avenues for therapeutic intervention.

Q & A

Q. Advanced Research Focus

- Longitudinal cohort studies : Measure urinary 2,3-dinor-8-iso-PGF2α in conditions like diabetes or asthma to correlate levels with disease severity and oxidative markers (e.g., plasma 8-iso-PGF2α) .

- Interventional trials : Test antioxidants (e.g., vitamin E) to assess reversibility. For example, 600 mg/day vitamin E reduced urinary 2,3-dinor-8-iso-PGF2α by 37% in diabetic patients, linking oxidative stress to clinical outcomes .

- Mechanistic models : Use COX inhibitors (e.g., aspirin) to confirm COX-independent pathways. If metabolite levels remain unchanged despite COX suppression, this validates a free radical origin .

How should researchers resolve contradictions between 2,3-dinor-8-iso-PGF2α levels and traditional oxidative stress markers?

Advanced Research Focus

Discrepancies may arise due to:

- Compartmentalization : Plasma 8-iso-PGF2α reflects acute oxidative events, while urinary 2,3-dinor-8-iso-PGF2α indicates cumulative systemic peroxidation .

- Analytical variability : Cross-reactivity in ELISA with other dinor metabolites (e.g., 2,3-dinor-5,6-dihydro-8-iso-PGF2α) necessitates confirmatory GC/MS .

- Tissue-specific peroxidation : Localized ROS generation (e.g., lung vs. liver) may not correlate with systemic urinary levels. Combine tissue-specific assays (e.g., immunohistochemistry for 8-iso-PGF2α) with metabolite profiling .

What are the implications of 2,3-dinor-8-iso-PGF2α in modulating physiological or pathological processes?

Advanced Research Focus

While 8-iso-PGF2α has vasoconstrictive effects (e.g., reducing renal blood flow), 2,3-dinor-8-iso-PGF2α is primarily a terminal metabolite. However, its accumulation may reflect chronic oxidative damage in:

- Metabolic disorders : Elevated levels in diabetes correlate with hyperglycemia and platelet activation (measured via 11-dehydro-thromboxane B2) .

- Pulmonary diseases : In asthmatic models, oxidative DNA damage in lungs coincides with increased isoprostane metabolites, suggesting a role in airway inflammation .

How can researchers standardize pre-analytical protocols for 2,3-dinor-8-iso-PGF2α measurement across studies?

Q. Methodological Best Practices

- Sample handling : Collect urine in antioxidant-preserved containers (e.g., 0.005% BHT) to prevent ex vivo peroxidation .

- Normalization : Express urinary levels relative to creatinine to account for renal function variability .

- Batch validation : Include internal standards (e.g., deuterated 8-iso-PGF2α) in each assay batch to control for matrix effects .

What emerging technologies could improve the study of 2,3-dinor-8-iso-PGF2α in complex biological systems?

Q. Advanced Research Focus

- High-resolution MS : Orbitrap-based platforms with FAIMS enhance sensitivity for low-abundance metabolites in tissues .

- Multi-omics integration : Pair lipid peroxidation markers with transcriptomic data (e.g., Nrf2 pathway genes) to map oxidative stress networks .

- Imaging mass spectrometry : Localize 8-iso-PGF2α and its metabolites in specific organ regions, such as atherosclerotic plaques or tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.